molecular formula C23H19FN6O B4171345 N-[7-(4-fluorophenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]nicotinamide

N-[7-(4-fluorophenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]nicotinamide

Cat. No.: B4171345
M. Wt: 414.4 g/mol
InChI Key: UCXRBOLDFKSGFI-UHFFFAOYSA-N
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Description

“N-[7-(4-fluorophenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]nicotinamide” is a chemical compound with the molecular formula C23H17FN6O. Its average mass is 412.419 Da and its monoisotopic mass is 412.144775 Da .


Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, the synthesis of 1,2,4-triazolo-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . The synthesis of related compounds often involves aromatic nucleophilic substitution .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as 1H NMR and 13C NMR . For instance, in the case of a related compound, the 1H NMR (DMSO-d6) showed signals at δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D2O-exchangeable); 13C NMR (DMSO-d6) showed signals at δ = 111.27, 120.48, 122.88, 123.0, 126.34, 127.50, 129.58, 131.02, 131.47, 135.48, 137.48, 138.04, 148.25, 148.98, 151.75, 155.45, 158.78, 159.61, 162.01, 164.42 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve multistep synthetic routes . For instance, the synthesis of a related compound involved a three-step reaction sequence .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been determined using techniques such as IR spectroscopy and NMR spectroscopy . For instance, a related compound was found to be a yellow solid with a melting point of 328–330 °C .

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with biological receptors . For instance, protonated amines or nitrogen heterocycles could form π-cation interactions with the amino acid carbonyl groups of DNA gyrase .

Safety and Hazards

The safety and hazards of similar compounds are often determined through cytotoxicity studies . For instance, a related compound bearing a 2,4-difluoro group at the phenyl moiety demonstrated adequate cytotoxic effect .

Future Directions

The future directions in the study of similar compounds often involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . For instance, the synthesis of 1,2,4-triazolo-containing scaffolds using 3-amino-1,2,4-triazole has been suggested as a promising future direction .

Properties

IUPAC Name

N-[7-(4-fluorophenyl)-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN6O/c24-18-10-8-16(9-11-18)20-13-19(15-5-2-1-3-6-15)26-23-28-22(29-30(20)23)27-21(31)17-7-4-12-25-14-17/h1-12,14,19-20H,13H2,(H2,26,27,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXRBOLDFKSGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=NC(=NN2C1C3=CC=C(C=C3)F)NC(=O)C4=CN=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[7-(4-fluorophenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]nicotinamide
Reactant of Route 2
Reactant of Route 2
N-[7-(4-fluorophenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]nicotinamide
Reactant of Route 3
N-[7-(4-fluorophenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]nicotinamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[7-(4-fluorophenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]nicotinamide

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